Vallesiachotamine

Übersicht

Beschreibung

Vallesiachotamine (VAT) is a novel synthetic compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It is a derivative of the neurotransmitter acetylcholine and has been shown to have a number of unique properties.

Wissenschaftliche Forschungsanwendungen

Catechol-O-Methyltransferase Inhibition

Vallesiachotamine has been shown to inhibit catechol-O-methyltransferase (COMT) activity, which is significant because COMT is involved in the metabolism of catecholamines such as dopamine. This suggests potential applications in the treatment of disorders related to catecholamine regulation, including Parkinson’s disease and certain mental health disorders .

Antiproliferative Effects

Research indicates that Vallesiachotamine possesses antiproliferative effects, making it a candidate for anticancer studies. It has been isolated from the leaves of Palicourea rigida and shown to have potential anticancer properties .

Wirkmechanismus

Target of Action

Vallesiachotamine, a known monoterpene indole alkaloid, has been identified to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and cognition. Inhibition of these enzymes is a common strategy in the treatment of Alzheimer’s disease .

Mode of Action

Vallesiachotamine selectively inhibits BChE with IC50 values ranging from 3.47 to 14 μM . This suggests that the compound interacts with the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can help improve cognitive function in conditions like Alzheimer’s disease .

Biochemical Pathways

For instance, some MIAs have been found to inhibit enzymes involved in the breakdown of neurotransmitters, thereby affecting neural signaling pathways .

Pharmacokinetics

It is known that the compound can inhibit the catechol-o-methyltransferase enzyme with an ic50 close to 200 μm , suggesting that it might undergo metabolism by this enzyme.

Result of Action

Vallesiachotamine has been found to exhibit significant cytotoxicity towards human melanoma cells . It induces G0/G1 cell cycle arrest and increases the proportion of sub-G1 hypodiploid cells . The compound acts by promoting cell cycle arrest, apoptosis, and necrosis .

Action Environment

The action of Vallesiachotamine can be influenced by various environmental factors. For instance, the compound’s biosynthesis in Catharanthus roseus cambial meristematic cells (CMCs) was found to be induced by catharanthine in a time- and dosage-dependent manner . This suggests that the compound’s action, efficacy, and stability might be affected by factors such as the presence of other compounds and the specific conditions of the cellular environment .

Eigenschaften

IUPAC Name |

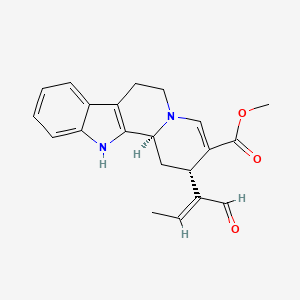

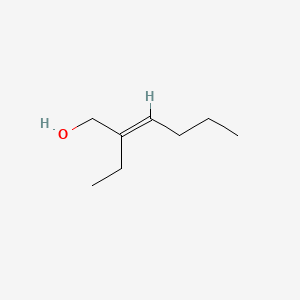

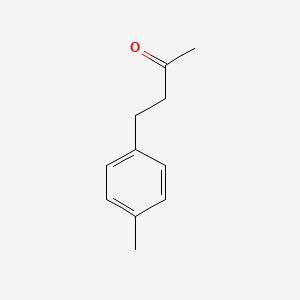

methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-JXSBNBLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vallesiachotamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Yes, research suggests that Vallesiachotamine can interact with sirtuins, specifically sirtuin 1 and sirtuin 2. [] Molecular docking and molecular dynamics simulation studies have demonstrated potential interactions. [] Additionally, Vallesiachotamine has exhibited inhibitory activity against acetylcholinesterase (AChE). []

A: Research indicates that Geissoschizine methyl ether, a closely related compound to Vallesiachotamine, exhibits reversible and non-competitive inhibition of AChE. [] Further studies are needed to determine if Vallesiachotamine shares the same mechanism.

A: The molecular formula of Vallesiachotamine is C21H22N2O3, and its molecular weight is 350.4 g/mol. [, ]

A: Yes, Vallesiachotamine has been characterized using various spectroscopic techniques, including UV, NMR (1H and 13C), and mass spectrometry. [, , , , , , , , , ] These techniques provide detailed information about its structure and functional groups.

ANone: Currently, the scientific literature primarily focuses on the isolation, identification, and biological activity of Vallesiachotamine. Further research is needed to explore its material compatibility and stability under different conditions.

ANone: Based on the available research, Vallesiachotamine is not reported to have catalytic properties. It is primarily studied for its biological activities.

A: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the interaction of Vallesiachotamine with sirtuin 1 and sirtuin 2. [] These studies provide insights into the potential binding modes and affinities of Vallesiachotamine to these targets.

A: While QSAR models specific to Vallesiachotamine are not extensively reported, research utilizing computational methods to understand and predict the biological activity of structurally similar indole alkaloids exists. []

ANone: Information regarding the stability of Vallesiachotamine under various storage conditions and the development of formulations to enhance its solubility, stability, and bioavailability is currently limited in the scientific literature. Further research is needed in this area.

ANone: Specific SHE regulations concerning Vallesiachotamine are not extensively detailed in the available research. As with all chemical substances, handling and disposal should adhere to standard laboratory safety protocols and relevant regulatory guidelines.

ANone: Comprehensive PK/PD studies, including ADME profiles for Vallesiachotamine, are currently limited. Further research is needed to elucidate its in vivo behavior.

A: Vallesiachotamine has shown anti-inflammatory effects in a murine model of carrageenan-induced pleurisy, reducing leukocyte migration and exudate formation. [] It also displayed in vitro antiproliferative activity against human melanoma cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)

![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)